1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloropyridinyl group and a methoxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. The presence of the pyrazole ring, a common scaffold in many bioactive molecules, contributes to its versatility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with 3-chloro-2-hydrazinopyridine as the starting material.
Cyclization Reaction: The starting material undergoes a cyclization reaction with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether.
Methoxylation: The hydroxy group is then replaced with a methoxy group using sodium methoxide in toluene, followed by acidification with glacial acetic acid.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction steps are streamlined to minimize the use of hazardous reagents and reduce waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents like EDCI and HOBt.
Major Products
Substituted Pyrazoles: Products with various substituents on the pyridine ring.
Oxidized or Reduced Pyrazoles: Compounds with altered oxidation states.
Esters and Amides: Derivatives formed from the carboxylic acid group.
Scientific Research Applications
1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemistry: Used in the development of pesticides and herbicides due to its bioactivity against various pests and weeds.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Ion Channel Interaction: It can affect ion channels, altering ion flow and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Known for its nematocidal activity.
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide: Used as an insecticidal compound.
N-pyridylpyrazole thiazole derivatives: Developed as insecticide leads.
Uniqueness
1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing novel bioactive compounds with tailored properties.
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-5-methoxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-17-8-5-7(10(15)16)14(13-8)9-6(11)3-2-4-12-9/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGMSASGPADUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=C1)C(=O)O)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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